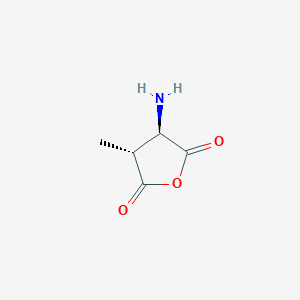
Interferonbeta1a/Humaninterferonbeta1a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Interferon beta-1a (also known as Interferonbeta1a/Humaninterferonbeta1a) is a cytokine in the interferon family used to treat multiple sclerosis (MS) . It is produced by mammalian cells .
Synthesis Analysis
Interferon beta-1a is expressed by all nucleated cells and may be expressed in isolation of all other IFN-I . Two IFN-I genes are selectively expressed in specific organs or by specific cell types . The synthesis of Interferon beta-1a involves complex biological processes .Molecular Structure Analysis
The crystal structure of glycosylated human IFN-beta has been determined at 2.2-A resolution by molecular replacement . The molecule adopts a fold similar to that of the previously determined structures of murine IFN-beta and human IFN-alpha2b but displays several distinct structural features .Chemical Reactions Analysis
The chemical reactions involving Interferon beta-1a are complex and involve various biological processes . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Physical And Chemical Properties Analysis
Interferon beta-1a has unique physical and chemical properties that contribute to its biological activity . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Mécanisme D'action
Orientations Futures
There is ongoing research into the potential uses of Interferon beta-1a, including its potential role in the treatment of viral infections such as COVID-19 . Future studies evaluating whether IFN-β protects pwMS also from long-COVID-19 could shed light on a possible role of this molecule in this setting .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Interferonbeta1a/Humaninterferonbeta1a can be achieved through recombinant DNA technology. The gene encoding for human interferon beta 1a can be cloned and expressed in a suitable host organism such as E. coli or mammalian cells. The expressed protein can then be purified and formulated into the final product.", "Starting Materials": [ "Plasmid containing the gene for human interferon beta 1a", "Host organism (E. coli or mammalian cells)", "Culture media", "Purification reagents" ], "Reaction": [ "1. Cloning of the gene for human interferon beta 1a into a suitable expression vector", "2. Transformation of the expression vector into the host organism", "3. Expression of the protein in the host organism using appropriate culture conditions", "4. Harvesting of the cells and lysis to release the protein", "5. Purification of the protein using chromatography techniques such as ion exchange, size exclusion, and affinity chromatography", "6. Formulation of the purified protein into the final product" ] } | |
Numéro CAS |
145258-61-3 |
Nom du produit |
Interferonbeta1a/Humaninterferonbeta1a |
Formule moléculaire |
C4HClN2S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium;3-[[2-acetamido-4-[[4-[3-[[4-[3-acetamido-4-[(4,8-disulfonaphthalen-2-yl)diazenyl]anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]propylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B1174625.png)